methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate (CAS 865658-31-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₉H₁₇ClN₂O₂S and a molecular weight of 372.87 g/mol . Its structure comprises a 5-chloro-1-methyl-3-phenyl-substituted pyrazole ring linked via a methylsulfanyl bridge to a methyl benzoate ester moiety.
Properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-22-18(20)15(17(21-22)13-8-4-3-5-9-13)12-25-16-11-7-6-10-14(16)19(23)24-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHZTPBFMAQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated to introduce the chloro substituent at the 5-position.
Next, the pyrazole derivative undergoes a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl benzenecarboxylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The sulfanyl group may enhance binding affinity through additional interactions, while the ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s sulfanyl-linked aromatic systems and heterocyclic cores invite comparisons with pharmacologically active agents and intermediates. Below is a systematic analysis of its structural and functional analogs:
Table 1: Structural Comparison with Sulfanyl-Containing Analogues
*Lansoprazole-related compound from ; †Component described in .
Key Comparisons
Core Heterocycle and Substitution Patterns The target compound’s 5-chloro-1-methyl-3-phenylpyrazole core distinguishes it from the benzimidazole-pyridine system in lansoprazole analogs and the quinoline-cyclopropane motif in monteluxast derivatives .
Sulfur Functionality
- The methylsulfanyl (-S-CH₂-) bridge in the target compound contrasts with the sulfonyl (-SO₂-) group in lansoprazole analogs . Sulfanyl groups are less polar than sulfonyl groups, which may increase lipophilicity and membrane permeability but reduce metabolic stability .
Ester vs. Acid/Carboxylic Groups
- The methyl benzoate ester in the target compound differs from the carboxymethyl groups in montelukast derivatives . Esters are typically more lipophilic than carboxylic acids, influencing solubility and bioavailability.
Crystallographic and Structural Analysis While crystallographic data for the target compound are absent, tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve such structures. Hydrogen-bonding patterns, critical for crystal packing (as noted in ), remain uncharacterized here but are pivotal in similar compounds .
Research Implications and Limitations
- Data Gaps : Absence of empirical data (e.g., solubility, stability, bioactivity) limits functional comparisons. Further studies using crystallographic or spectroscopic methods are warranted.
Biological Activity
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by research findings and case studies.
Structural Characteristics
Chemical Formula and Properties
- Molecular Formula : C20H18ClN3O3
- Molecular Weight : 383.83 g/mol
- CAS Number : 1008999-57-2
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a chloro group and a sulfanyl linkage enhances its reactivity and potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with appropriate reagents under controlled conditions. The synthetic route generally includes:
- Formation of the Pyrazole Derivative : The initial step involves synthesizing the pyrazole core through cyclization reactions.
- Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents in the presence of bases.
- Esterification : The final product is obtained by esterifying the carboxylic acid moiety with methyl alcohol.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : this compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation, particularly in breast and prostate cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Animal Models : In rodent models, administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial effects:
- Microbial Assays : The compound showed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity (2019) | Demonstrated significant inhibition of MCF-7 and DU145 cell lines with an IC50 value of 15 µM. |
| Anti-inflammatory Research (2020) | Showed a reduction in paw edema by 40% at a dose of 50 mg/kg in rats. |
| Antimicrobial Evaluation (2021) | Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
Q & A
Basic: What methodologies are recommended for determining the crystal structure of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate?
Answer:
The crystal structure can be determined via single-crystal X-ray diffraction using programs like SHELXL for refinement . Key steps include:
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve Cl and S atoms.
- Structure solution : Direct methods in SHELXS/SHELXD for initial phase determination .
- Refinement : Iterative refinement with SHELXL , incorporating anisotropic displacement parameters for heavy atoms and hydrogen bonding analysis .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots to validate bond lengths/angles .
Advanced: How can data contradictions during crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?
Answer:
Contradictions arise from disorder (e.g., sulfanyl group conformers) or pseudo-symmetry. Strategies include:
- Twinning refinement : Use SHELXL ’s TWIN/BASF commands to model twinned datasets .
- Occupancy refinement : Partially occupied sites (e.g., solvent molecules) adjusted via free-variable constraints .
- Hydrogen bonding validation : Compare geometric parameters (angles, distances) with Etter’s graph set theory to identify implausible interactions .
Basic: What synthetic routes are effective for preparing this compound?
Answer:
Synthesis involves:
- Core scaffold assembly : Coupling 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-methanol with methyl 2-mercaptobenzoate via Mitsunobu or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
- Validation : NMR (¹H/¹³C) to confirm sulfanyl linkage and ester integrity; mass spectrometry for molecular ion verification .
Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Answer:
Apply graph set analysis (Bernstein’s formalism) to categorize hydrogen bonds:
- Motif identification : Classify bonds as D (donor), A (acceptor), and patterns (e.g., chains, rings) using software like Mercury .
- Thermal motion correlation : Compare hydrogen bond distances/angles with anisotropic displacement parameters (ADPs) to assess stability .
- Packing analysis : Use PLATON to calculate void spaces and intermolecular contact contributions to lattice energy .
Advanced: What computational approaches predict photophysical properties of derivatives (e.g., fluorescence)?
Answer:
- DFT/TD-DFT : Optimize ground/excited-state geometries (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvatochromism modeling : Include solvent effects (PCM model) to simulate absorption/emission spectra .
- Experimental validation : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) and compare computed vs. observed λmax .
Basic: What analytical techniques are critical for post-synthesis structural confirmation?
Answer:
- NMR spectroscopy : ¹H (δ 3.5–4.0 ppm for SCH₂; δ 7.2–8.1 ppm for aromatic protons) and ¹³C (ester carbonyl at ~170 ppm) .
- X-ray crystallography : Resolve regiochemistry (pyrazole vs. benzoate orientation) and validate bond lengths (C-S: ~1.81 Å) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Advanced: How to evaluate substituent effects on biological activity (e.g., enzyme inhibition)?
Answer:
- SAR studies : Synthesize analogs with varying substituents (e.g., 4-Cl → 4-F on phenyl rings) and test against target enzymes (e.g., kinases) .
- Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions (e.g., sulfanyl group binding to catalytic cysteine) .
- Crystallographic validation : Co-crystallize active analogs with enzymes to confirm binding modes (e.g., pi-pi stacking with Phe residues) .
Advanced: How to address synthetic challenges in regioselective sulfanyl group introduction?
Answer:
- Protecting group strategy : Temporarily protect the pyrazole nitrogen to direct sulfanyl substitution to C4 .
- Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts (e.g., disulfide formation) .
- Monitoring : Use TLC with UV/iodine staining to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
